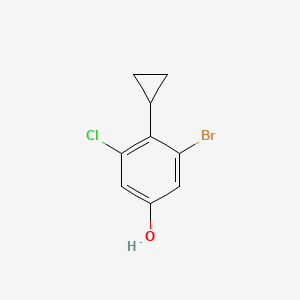
3-Bromo-5-chloro-4-cyclopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-4-cyclopropylphenol is an organic compound with the molecular formula C9H8BrClO It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-cyclopropylphenol can be achieved through several methods. One common approach involves the bromination and chlorination of cyclopropylphenol. The reaction typically requires the use of bromine and chlorine in the presence of a suitable catalyst, such as iron or aluminum chloride, under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials, including cyclopropylphenol, bromine, and chlorine, are fed into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-chloro-4-cyclopropylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the cyclopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenols or modified cyclopropyl derivatives.
Applications De Recherche Scientifique
3-Bromo-5-chloro-4-cyclopropylphenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-4-cyclopropylphenol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms, along with the cyclopropyl group, contribute to its binding affinity and specificity for molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-chlorophenol: Lacks the cyclopropyl group, which may affect its reactivity and applications.
4-Bromo-3-chlorophenol:
3-Bromo-4-cyclopropylphenol: Lacks the chlorine atom, which may influence its chemical behavior and applications.
Uniqueness
3-Bromo-5-chloro-4-cyclopropylphenol is unique due to the presence of both bromine and chlorine atoms along with a cyclopropyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C9H8BrClO |
|---|---|
Poids moléculaire |
247.51 g/mol |
Nom IUPAC |
3-bromo-5-chloro-4-cyclopropylphenol |
InChI |
InChI=1S/C9H8BrClO/c10-7-3-6(12)4-8(11)9(7)5-1-2-5/h3-5,12H,1-2H2 |
Clé InChI |
KCQMOTJYCDCRLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=C(C=C2Br)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


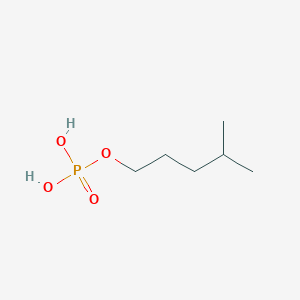
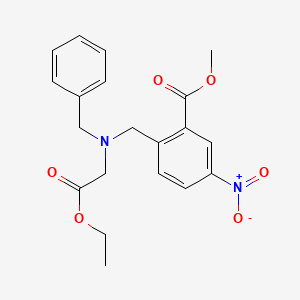


![(2R,4S)-1-[(2S)-2-(6-bromohexanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15335997.png)
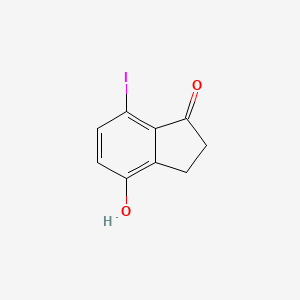


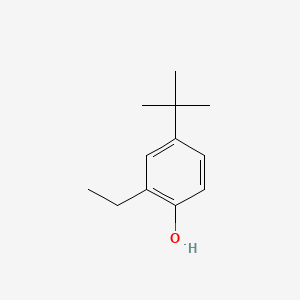

![4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline](/img/structure/B15336037.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15336051.png)

